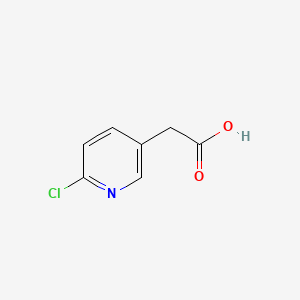

2-(6-Chloropyridin-3-yl)acetic acid

説明

2-(6-Chloropyridin-3-yl)acetic acid (CAS: 39891-13-9) is a pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Structurally, it consists of a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 3-position. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for nicotinic acetylcholine receptor (nAChR) antagonists, as demonstrated in the preparation of α4β2 nAChR antagonists targeting nicotine addiction . It requires storage under inert conditions at 2–8°C to maintain stability .

特性

IUPAC Name |

2-(6-chloropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVPSJPQWOVRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555440 | |

| Record name | (6-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-13-9 | |

| Record name | (6-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of 6-Chloro-3-pyridineacetic Acid

A widely reported method for preparing 2-(6-Chloropyridin-3-yl)acetic acid involves the esterification of the corresponding acid to form ethyl 2-(6-chloropyridin-3-yl)acetate, which can be subsequently hydrolyzed to the acid if needed.

- React 6-chloro-3-pyridineacetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst.

- The reaction mixture is refluxed for 4 hours.

- After cooling, the mixture is concentrated and diluted with ethyl acetate.

- The organic layer is washed with saturated sodium bicarbonate solution to neutralize residual acid.

- Drying over magnesium sulfate and concentration under reduced pressure yields the crude ester.

- Purification by column chromatography affords ethyl 2-(6-chloropyridin-3-yl)acetate in high yield.

Reaction Conditions and Yields:

| Entry | Acid (g, mmol) | Ethanol (mL) | Sulfuric Acid (mL) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1.0 (5.83) | Excess | 1.6 | Reflux | 4 h | 95 | Purified by column chromatography |

| 2 | 4.0 (22.4) | 20 | 0.4 | 90 °C | Overnight | 87.2 | Product isolated as colorless oil |

| 3 | 10.0 (58.2) | Excess | 30 | 70 °C | 4 h | 79 | Industrial scale, purified by flash chromatography |

| 4 | 10.0 (58.4) | 100 | 2.0 | Reflux | 4 h | 68.78 | Purified by extraction and chromatography |

These data indicate that sulfuric acid-catalyzed esterification in ethanol is a robust and scalable method to obtain high yields of the ethyl ester intermediate, which can be converted to the acid by hydrolysis if required.

Conversion of Ester to this compound

While the above method primarily yields the ethyl ester, the target compound this compound can be obtained by hydrolysis of the ester under acidic or basic conditions. Specific hydrolysis details are less frequently reported but generally follow standard ester hydrolysis protocols.

Synthesis via Carbonyldiimidazole (CDI) Activation and Ammonium Carbonate Treatment

An alternative preparation involves the activation of 6-chloro-3-pyridineacetic acid with carbonyldiimidazole (CDI) followed by treatment with ammonium carbonate to form the corresponding acetamide intermediate, which can be further processed to the acid.

- 6-Chloro-3-pyridineacetic acid (10 g, 58.3 mmol) is dissolved in tetrahydrofuran (THF).

- CDI (9.45 g, 58.3 mmol) is added, and the mixture is stirred at 45 °C for 1 hour.

- Ammonium carbonate (28 g, 291 mmol) is added, and the mixture is stirred at room temperature overnight.

- The reaction mixture is poured into water and extracted with ethyl acetate.

- The organic layer is dried, concentrated, triturated with tert-butyl methyl ether, and recrystallized from ethanol.

- The product is the acetamide intermediate with a molecular weight of 170.6 g/mol.

This method provides a route to intermediates useful for further synthetic transformations toward the acid or related derivatives.

Industrial and Process Considerations

- Purification: Column chromatography and recrystallization are standard purification techniques to achieve high purity.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

- Solvent Use: Ethanol, tetrahydrofuran, ethyl acetate, and tert-butyl methyl ether are commonly employed solvents.

- Catalysts: Concentrated sulfuric acid is the preferred catalyst for esterification.

- Temperature Control: Reflux or controlled heating (70–90 °C) is essential for optimal conversion.

- Extraction and Workup: Washing with saturated sodium bicarbonate neutralizes residual acid and facilitates product isolation.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 6-Chloro-3-pyridineacetic acid | Ethanol, H2SO4, reflux 4 h | Ethyl 2-(6-chloropyridin-3-yl)acetate | 68.8–95 | Column chromatography purification |

| CDI Activation + Ammonium Carbonate | 6-Chloro-3-pyridineacetic acid | CDI in THF, 45 °C, then NH4CO3 overnight | 2-(6-Chloropyridin-3-yl)acetamide (intermediate) | Not specified | Recrystallization purification |

| Hydrolysis (implied) | Ethyl ester | Acidic or basic hydrolysis | This compound | Not specified | Standard ester hydrolysis |

Research Findings and Analysis

- The esterification method using sulfuric acid in ethanol is the most reported and efficient route, providing yields up to 95% under reflux conditions.

- The CDI activation method offers a pathway to amide intermediates, which may be valuable for further synthetic elaboration.

- Reaction parameters such as temperature, reaction time, and acid concentration significantly influence yield and purity.

- Purification by column chromatography and recrystallization ensures removal of impurities and side products.

- The use of saturated sodium bicarbonate wash is critical to neutralize acid residues and facilitate phase separation during workup.

化学反応の分析

Types of Reactions: 2-(6-Chloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Chemistry

2-(6-Chloropyridin-3-yl)acetic acid serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules and can act as an intermediate in various chemical reactions. Its chlorinated pyridine structure allows for diverse reactivity patterns, making it suitable for creating derivatives that may possess enhanced biological activity .

Biology

In biological research, this compound has been explored for its potential roles in studying biological pathways. It has been identified as a lead compound for drug discovery, particularly due to its interaction with specific molecular targets. For instance, derivatives of this compound have shown promise in inhibiting viral enzymes such as SARS-CoV-2 3CLpro, which is crucial for the replication of the virus .

Case Study: Antiviral Activity

A series of chloropyridinyl esters derived from this compound were evaluated for their antiviral activity against SARS-CoV-2. Some compounds exhibited significant inhibitory effects on the virus's protease, showcasing the potential for developing new antiviral agents based on this scaffold .

Medicine

The therapeutic potential of this compound extends into medicinal chemistry. Its unique properties suggest possible applications in treating inflammatory diseases and other conditions where modulation of biological pathways is beneficial. The compound's interaction with cyclooxygenase enzymes indicates that it could have analgesic and anti-inflammatory effects when formulated appropriately .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block in organic synthesis; intermediate in chemical reactions |

| Biology | Potential lead compound in drug discovery; studied for antiviral properties |

| Medicine | Possible therapeutic applications; interactions with inflammatory pathways |

作用機序

The mechanism of action of 2-(6-Chloropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. It can also bind to receptors in biological systems, modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic Acid

- CAS : 1227592-95-1

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 239.58 g/mol

- Key Differences :

2-(6-Chloro-2-methylpyridin-3-yl)acetic Acid

- CAS : 1000568-04-6

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Higher molecular weight (185.61 vs. 171.58) due to the additional methyl group .

2-((6-Chloropyridin-3-yl)oxy)acetic Acid

- Structure : Features an ether linkage (-O-) between the pyridine ring and the acetic acid group.

- Key Differences :

Methyl 2-(6-Chloropyridin-3-yl)acetate

- CAS : 197376-47-9

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Key Differences :

Physicochemical and Functional Comparison

生物活性

2-(6-Chloropyridin-3-yl)acetic acid is a pyridine derivative notable for its potential biological activities. With the molecular formula , this compound incorporates a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The compound is primarily explored within pharmaceutical and agrochemical contexts due to its diverse biological applications.

The biological activity of this compound is largely attributed to its interactions with various biological targets. While specific mechanisms are often elucidated through pharmacological studies, the compound's structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's role in enzyme inhibition and its potential therapeutic applications. For instance, it has been investigated for its inhibitory effects on certain enzymes relevant to disease mechanisms.

Table 1: Enzyme Inhibition Data

Case Studies and Research Findings

- Antiviral Activity : Research has shown that derivatives of chloropyridinyl compounds, including this compound, exhibit inhibitory activity against viral proteases, which are critical for viral replication. One study reported an IC50 value of 250 nM against SARS-CoV 3CL protease, indicating significant antiviral potential .

- Neonicotinoid Metabolite Detection : A study involving neonicotinoid pesticides found that metabolites related to chloropyridinyl compounds, including those with structural similarities to this compound, were detected in human urine samples from patients exhibiting symptoms of pesticide exposure. This highlights the compound's relevance in environmental and health studies .

- Structure-Activity Relationship (SAR) Studies : Various SAR studies have been conducted to optimize the biological activity of chloropyridinyl derivatives. Modifications in substituents on the pyridine ring can significantly influence enzyme binding and inhibition properties .

Table 2: Summary of Biological Activities

The synthesis of this compound typically involves reactions between pyridine derivatives and acetic acid under controlled conditions to maximize yield and purity. Common solvents used include dichloromethane or ethanol, with purification methods such as recrystallization or chromatography employed thereafter.

- Molecular Weight : 171.59 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents; limited aqueous solubility.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 2-(6-Chloropyridin-3-yl)acetic acid in academic research?

Methodological Answer:

The compound is typically synthesized via coupling reactions using reagents such as Boc-protected amino acids and activated intermediates. For example, in the synthesis of nicotinic acetylcholine receptor antagonists, this compound is used as a key reagent in stepwise alkylation or amidation reactions . Characterization involves:

- NMR spectroscopy : Proton and carbon NMR data (e.g., δ 8.29 ppm for aromatic protons, 158.43 ppm for carbonyl carbons) confirm structural integrity .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1) .

- Purity assessment : HPLC or TLC is recommended to ensure >95% purity, particularly for biological assays .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Safety protocols from SDS documents emphasize:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via certified hazardous waste channels .

- Emergency response : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: How do structural modifications of this compound impact its bioactivity in ligand-receptor studies?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorine positioning : Substitution at the 6-position on the pyridine ring enhances binding affinity to α4β2 nicotinic receptors compared to 3-chloro analogs .

- Side-chain variations : Ethyl or imidazolidin-2-imine groups (as in compound 25) improve selectivity and potency by optimizing hydrophobic interactions .

- Validation : Radioligand displacement assays and in vivo self-administration models are used to quantify antagonistic effects .

Advanced: What crystallographic techniques are employed to resolve the molecular structure of derivatives of this compound?

Methodological Answer:

- Data collection : Single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å) and Bruker APEX-II diffractometers .

- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are used to model atomic positions and thermal parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams, while Mercury software aids in analyzing hydrogen-bonding networks .

- Validation : R-factors (<0.05) and PLATON checks ensure structural accuracy .

Advanced: How can researchers address discrepancies in reported spectral data for this compound derivatives?

Methodological Answer:

Contradictions in NMR or mass spectra often arise from:

- Solvent effects : Deuterated solvents (e.g., D₂O vs. CDCl₃) shift proton signals; always report solvent conditions .

- Impurity interference : Use preparative HPLC to isolate pure fractions before characterization .

- Isotopic patterns : LC-MS with high-resolution settings (e.g., ESI+ at 100 MHz) distinguishes isotopic clusters from adducts .

- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated chemical shifts) .

Advanced: What analytical strategies are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

- Chromatography : UPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves impurities at <0.1% levels .

- Mass spectrometry : Q-TOF detectors identify impurities via exact mass matching (e.g., m/z 171.58 for the parent ion) .

- NMR spiking experiments : Add authentic standards to detect overlapping peaks in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。